N-MPPP Hydrochloride is classified as an opioid receptor agonist, specifically targeting kappa-opioid receptors. Its chemical identification includes the CAS number 207452-97-9 and the molecular formula C21H27ClN2O. The compound is typically synthesized in laboratory settings and is utilized in various scientific research applications, particularly in studies involving opioid receptors .
The synthesis of N-MPPP Hydrochloride involves a multi-step process primarily through the acylation of piperazine with halogenocarboxylic acid chlorides in an acidic medium. The key steps in this synthesis include:
Industrial production methods typically mirror laboratory synthesis but are scaled up to ensure high yield and purity under controlled conditions.
N-MPPP Hydrochloride has a complex molecular structure characterized by the following features:
The structure includes a piperidine ring, phenyl groups, and a methyl substituent that contribute to its pharmacological properties .
N-MPPP Hydrochloride can undergo various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve desired products.
N-MPPP Hydrochloride exerts its pharmacological effects primarily through selective binding to kappa-opioid receptors. This interaction activates intracellular signaling pathways associated with G-protein coupled receptors, leading to various physiological responses. The mechanism involves modulation of neurotransmitter release and alteration of pain perception pathways, which is critical for understanding its potential therapeutic applications.
The compound exhibits stability under standard laboratory conditions but requires careful handling due to its pharmacological activity. Its reactivity profile allows it to participate in various chemical transformations relevant for synthetic organic chemistry .
N-MPPP Hydrochloride finds utility across several scientific domains:
N-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide hydrochloride (N-MPPP Hydrochloride) exhibits high-affinity binding and pronounced selectivity for the κ-opioid receptor (κ-opioid receptor). As a synthetic arylacetamide-class ligand, its binding profile distinguishes it from peptide-based κ-opioid receptor agonists (e.g., dynorphins) and other chemotypes like benzomorphans or diterpenes. Radioligand binding assays confirm negligible affinity for μ-opioid receptor (μ-opioid receptor) or δ-opioid receptor (δ-opioid receptor) subtypes, positioning it as a pharmacologically selective κ-opioid receptor probe [1] [2]. This selectivity arises from specific ligand-receptor interactions facilitated by its stereochemistry and chemical structure: the (S)-configuration at the chiral center, the phenylacetamide moiety, and the protonated tertiary amine within the pyrrolidine group engage key residues within the κ-opioid receptor binding pocket [2].
Table 1: Structural and Binding Profile of N-MPPP Hydrochloride
| Property | Value/Description |
|---|---|
| Chemical Name | N-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide hydrochloride |
| Molecular Weight | 358.91 g/mol |
| Molecular Formula | C₂₁H₂₆N₂O·HCl |
| κ-opioid receptor Affinity | High (No detectable binding at μ-opioid receptor or δ-opioid receptor) |
| Chemotype | Arylacetamide |
| Chiral Center | (S)-configuration at C1-phenyl substituent |
The scaffold shares structural similarities with other selective arylacetamide κ-opioid receptor agonists such as ICI 199,441 and U69593, featuring the critical N-methylphenylacetamide group linked to a basic amine (pyrrolidine) via a two-carbon spacer. However, subtle variations in the aryl ring substituents or amine ring size significantly influence binding kinetics and functional outcomes [2].
N-MPPP Hydrochloride functions as a potent full agonist for canonical κ-opioid receptor G protein signaling pathways. Upon receptor binding, it robustly activates inhibitory Gαi/o proteins, leading to inhibition of adenylyl cyclase and reduced cyclic adenosine monophosphate production. It also activates G protein-gated inwardly rectifying potassium channels and inhibits voltage-gated calcium channels [2] [3]. Crucially, emerging evidence suggests that κ-opioid receptor ligands exhibit significant diversity in their ability to engage downstream effectors beyond G proteins, particularly the β-arrestin recruitment pathway. While comprehensive bias factor quantification for N-MPPP Hydrochloride specifically is not detailed in the available literature, its classification within the arylacetamide scaffold provides context.
Studies profiling structurally related arylacetamides reveal a spectrum of functional selectivity. Some analogs within this class demonstrate balanced agonism (recruiting both G proteins and β-arrestin with similar efficacy), while others exhibit bias toward either pathway. N-MPPP Hydrochloride’s signaling profile is inferred to be less biased toward β-arrestin recruitment compared to certain peptides or salvinorin A derivatives [2] [3]. This potential bias profile is pharmacologically significant because β-arrestin-2 recruitment to κ-opioid receptor is mechanistically linked to p38 mitogen-activated protein kinase activation, which mediates adverse effects like dysphoria and aversion in preclinical models. Consequently, ligands like N-MPPP Hydrochloride, which may favor G protein coupling, represent valuable tools for dissecting κ-opioid receptor signaling and potentially separating therapeutic effects (e.g., analgesia) from adverse effects [3].
N-MPPP Hydrochloride belongs to a broader class of synthetic κ-opioid receptor agonists, each exhibiting distinct pharmacological properties based on their core scaffold. Comparing its profile to key chemotypes highlights structure-activity relationships critical for κ-opioid receptor ligand development:
Table 2: Comparative Profile of N-MPPP Hydrochloride and Major κ Agonist Chemotypes
| Chemotype | Example | κ Selectivity | Signaling Bias (G prot vs. β-arr) | Key Preclinical Effects | Distinguishing Features vs. N-MPPP |
|---|---|---|---|---|---|
| Arylacetamide | N-MPPP HCl | High | Moderate G protein (Inferred) | Analgesia | Reference Compound |
| Arylacetamide | U69593 | High | Balanced / Slight β-arrestin | Analgesia, Aversion, Sedation | Dichloro substitutions; More pronounced side effects |
| Diterpene | Salvinorin A | Very High | Strong G protein | Analgesia, Hallucinations, Aversion | Ultra-short duration; Non-nitrogenous structure |
| Benzomorphan | Ketazocine | Moderate | Not Well Defined | Analgesia, Dysphoria, Psychotomimesis | Lower selectivity; Multi-receptor activity |
| Endogenous Peptide | Dynorphin A | High (Endogenous) | G protein | Stress responses, Aversion (Despite bias) | Peptide susceptibility; Poor central nervous system penetration |
This comparison underscores that while chemotype informs basic selectivity and bias potential, specific structural modifications within a class (like variations in the arylacetamide scaffold of N-MPPP Hydrochloride compared to U69593) profoundly impact functional efficacy and behavioral outcomes. N-MPPP Hydrochloride serves as a key example of the arylacetamide scaffold’s capacity for high κ-opioid receptor selectivity [2] [3]. Its precise in vivo behavioral profile (e.g., aversion potential) relative to its signaling bias requires further investigation but remains an important reference point for understanding structure-activity relationships in κ-opioid receptor agonist development.
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1